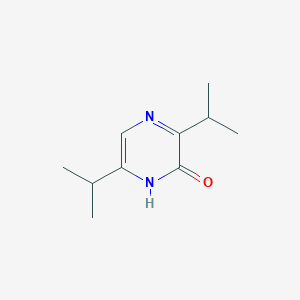
2-Benzoxazolinone, 3-acetyl-5-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoxazolinone, 3-acetyl-5-chloro- is a derivative of benzoxazolinone, a compound known for its diverse biological activities. . The presence of the acetyl and chloro groups enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolinone, 3-acetyl-5-chloro- typically involves the reaction of 2-aminophenol with carbonic acid derivatives such as phosgene, carbonates, carbamates, or carbon dioxide . One common method is the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as the chlorinating agent . This method is favored for its efficiency and the high yield of the desired product.
Industrial Production Methods
In industrial settings, the continuous-flow Hofmann rearrangement is employed to produce 2-Benzoxazolinone derivatives. This method allows for the preparation of large quantities of the compound in a controlled and efficient manner . The use of trichloroisocyanuric acid in this process ensures a stable and atom-economic chlorination reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzoxazolinone, 3-acetyl-5-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Halogenation and other substitution reactions are common, where the chloro group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include trichloroisocyanuric acid for chlorination, sodium hypochlorite for oxidation, and various reducing agents for reduction reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other biologically active compounds.
Medicine: Its potential as an anti-HIV-1 agent makes it a candidate for further drug development.
Industry: The compound’s chemical properties make it useful in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Benzoxazolinone, 3-acetyl-5-chloro- involves the inhibition of specific enzymes or pathways. For instance, its anti-HIV-1 activity is attributed to its ability to chelate magnesium ions in the active site of the virus’s integrase enzyme, thereby inhibiting the integration of viral DNA into the host genome . This mechanism is crucial for its effectiveness as an anti-HIV-1 agent.
Comparación Con Compuestos Similares
Similar Compounds
Chlorzoxazone: A muscle relaxant with a similar benzoxazolinone structure but different functional groups.
5-Chloro-2-benzoxazolinone: Another derivative with similar chemical properties but different biological activities.
Uniqueness
2-Benzoxazolinone, 3-acetyl-5-chloro- stands out due to its unique combination of acetyl and chloro groups, which enhance its chemical reactivity and biological activity. Its potential as an anti-HIV-1 agent further distinguishes it from other benzoxazolinone derivatives .
Propiedades
| 24963-29-9 | |
Fórmula molecular |
C9H6ClNO3 |
Peso molecular |
211.60 g/mol |
Nombre IUPAC |
3-acetyl-5-chloro-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H6ClNO3/c1-5(12)11-7-4-6(10)2-3-8(7)14-9(11)13/h2-4H,1H3 |
Clave InChI |
LOYFUELOTCGIOH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=C(C=CC(=C2)Cl)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





